9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline
Description
Properties
CAS No. |
27191-19-1 |
|---|---|
Molecular Formula |
C10H6ClN3 |
Molecular Weight |
203.63 g/mol |
IUPAC Name |
9-chloro-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H6ClN3/c11-8-2-1-7-3-4-14-6-12-13-10(14)9(7)5-8/h1-6H |
InChI Key |
MKUVDHZFXURBRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN3C2=NN=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Hydrazino Isoquinoline Derivatives
A primary approach to synthesizing 9-chloro-triazolo[3,4-a]isoquinoline involves the cyclization of appropriately substituted hydrazino isoquinoline precursors. This method typically employs refluxing the hydrazino compound in excess acetic acid or triethyl orthoformate, which promotes ring closure to form the triazolo-fused isoquinoline system.
1.2. Representative Example from Patent US3814711A
- Starting Material: 1-hydrazino-7-chloroisoquinoline (analogous to 9-chloro substitution by positional numbering in isoquinoline).
- Reaction Conditions: Reflux in excess acetic acid for approximately 4 hours.
- Workup: Removal of excess acid under reduced pressure, extraction with chloroform or dichloromethane, washing with sodium carbonate solution to neutralize residual acid.
- Purification: Recrystallization from ethanol or cyclohexane.
- Yield: Typically around 60-65%.
- Characterization: Confirmed by infrared spectroscopy and elemental analysis matching calculated values closely.
This method is robust and adaptable to various alkyl or aryl substitutions on the isoquinoline ring, including chloro substituents at the 9-position, facilitating the formation of the triazolo ring fused at the 3,4-a positions of isoquinoline.
Electrolytic or Catalytic Hydrogenation for Dihydro Derivatives
2.1. Electrochemical Reduction
Some derivatives of the triazolo-isoquinoline system, including chloro-substituted compounds, can be prepared or modified through electrolytic hydrogenation. This approach reduces the aromatic system partially to yield dihydro derivatives.
- Setup: Electrochemical cell with tetramethylammonium chloride as electrolyte.
- Cathode Compartment: Solution of the triazolo-isoquinoline derivative in methanol.
- Anode Compartment: Methanol with water and allyl alcohol.
- Conditions: Constant voltage (around 5 volts), current varying between 0.1 to 0.6 amperes.
- Outcome: High yields (up to 87%) of dihydro derivatives as crystalline solids.
- Purification: Extraction with benzene or ether followed by recrystallization.
This method provides a complementary route to modify or prepare specific hydrogenated forms of 9-chloro-triazolo[3,4-a]isoquinoline derivatives, potentially useful for further functionalization or biological evaluation.
Synthesis via Claisen–Schmidt Condensation for Chalcone Derivatives
3.1. Preparation of Chalcone Derivatives Bearing the Triazoloisoquinoline Core
Although this method targets chalcone derivatives of the triazoloisoquinoline scaffold, it involves the preparation of the core compound 9-chloro-triazolo[3,4-a]isoquinoline or its tetrahydro analogs as intermediates.
- Step 1: Synthesis of 3-acetyl tetrahydro-triazolo[3,4-a]isoquinoline derivatives via reaction of nitrilimines with 3,4-dihydro-6,7-dimethoxyisoquinoline.
- Step 2: Claisen–Schmidt condensation of the acetylated triazoloisoquinoline with substituted aromatic aldehydes in ethanol using potassium hydroxide (20% aqueous solution).
- Reaction Conditions: Room temperature or mild reflux in ethanol.
- Yields: Moderate to excellent (50-90% range).
- Characterization: Structural confirmation by spectral analyses (NMR, IR, MS).
This approach is valuable for generating functionalized derivatives for biological screening but relies on the initial preparation of the triazoloisoquinoline core, including chloro-substituted analogs.
Microwave-Assisted Synthesis Using Chitosan Catalyst
Recent advances have demonstrated that 9-chloro-triazolo[3,4-a]isoquinoline derivatives can be synthesized efficiently using chitosan as a biopolymer catalyst under microwave irradiation.
- Reactants: Hydrazonoyl chlorides and 3,4-dihydro-6,7-dimethoxyisoquinoline derivatives.
- Solvent: Absolute ethanol.
- Catalyst: Chitosan (0.1 g per mmol scale).
- Microwave Conditions: 300 W power, 80 °C, 10 minutes under constant pressure (~11.2 bar).
- Workup: Filtration to remove chitosan, acidification with dilute HCl to precipitate the product.
- Yields: Approximately 70%.
- Advantages: Short reaction time, environmentally friendly, high yields.
This method is particularly useful for rapid synthesis of substituted triazoloisoquinolines including chloro-substituted variants, facilitating scale-up and sustainable chemistry practices.
Summary Table of Preparation Methods
Concluding Remarks
The preparation of 9-Chloro-triazolo[3,4-a]isoquinoline is well-documented through several synthetic strategies:
- Classical cyclization of hydrazino isoquinolines in acidic media remains a foundational method.
- Electrochemical reduction offers a route to selectively hydrogenated derivatives.
- Claisen–Schmidt condensation enables functionalization for advanced derivatives such as chalcones.
- Microwave-assisted synthesis with chitosan catalyst presents a modern, efficient, and green alternative.
Each method offers distinct advantages depending on the desired derivative, scale, and application, with yields generally ranging from moderate to excellent. Characterization data consistently confirm the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The triazole and isoquinoline rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to induce oxidative stress, DNA damage, and apoptosis in cancer cells
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving oxidative stress and apoptosis.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex heterocyclic compounds, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline involves the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells. The compound upregulates pro-apoptotic genes such as p53 and Bax, and downregulates proliferative markers like ki67 . This dual action of inducing oxidative stress and promoting apoptosis makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Substituents at the 9-position significantly influence solubility, melting points, and synthetic yields. Key derivatives include:
Table 1: Physicochemical Properties of Selected Derivatives
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 9-(Nonyloxy)-derivative | Nonyloxy (C₉H₁₉O) | 57.8 | 100–101 |
| 9-(Decyloxy)-derivative | Decyloxy (C₁₀H₂₁O) | 69.9 | 89–91 |
| 9-Benzyl-derivative | Benzyl (C₆H₅CH₂) | 14.9 | 150–152 |
| 9-(2-Fluorobenzyloxy)-derivative | 2-Fluorobenzyloxy | 57.2 | 137–139 |
| 9-Chloro-derivative | Chloro (Cl) | N/A | Hypothetical: 160–165 |
Key Observations :
- Alkoxy chains (e.g., nonyloxy, decyloxy) improve solubility in organic solvents but lower melting points due to reduced crystallinity .
- Benzyl/fluorobenzyl groups reduce yields (e.g., 14.9% for 9-benzyl) due to steric hindrance during synthesis .
- Chloro substituents (hypothetical) likely decrease solubility in polar solvents but increase thermal stability, as seen in analogous halogenated compounds .
Key Observations :
- Methoxy/alkoxy derivatives exhibit moderate antifungal activity (IC₅₀: 12.4 μM) by disrupting fungal cell membranes .
- Fluorinated analogs show enhanced cytotoxicity (IC₅₀: 8.7 μM) due to improved target binding via halogen interactions .
- Chloro-substituted derivatives (hypothetical) are predicted to exhibit superior anticancer activity via oxidative stress pathways, as seen in structurally related chalcone hybrids .
Biological Activity
9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological properties of this compound, focusing on its anticancer effects and other relevant pharmacological activities.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 219.63 g/mol. The compound features a triazole ring fused to an isoquinoline structure, which is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic markers such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 and CDK4. This shift enhances the apoptotic signaling pathways within the cells.
- Cell Cycle Arrest : Research indicates that treatment with this compound leads to cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analysis revealing a significant accumulation of cells in this phase after treatment with specific derivatives .
Case Studies
A study focusing on chalcone derivatives related to this compound found that compounds exhibited IC50 values ranging from 0.023 µM to 0.031 µM against EGFR (Epidermal Growth Factor Receptor), which is significantly more potent than established chemotherapeutic agents like lapatinib . The potency was attributed to specific interactions with amino acids in the EGFR binding site.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that related triazole compounds possess significant antibacterial properties against various strains of bacteria .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Chloro-[1,2,4]triazolo[3,4-A]isoquinoline, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Claisen–Schmidt condensation of precursor compounds (e.g., chalcone derivatives) with substituted aldehydes using potassium hydroxide as a catalyst. Reaction optimization includes controlling molar ratios (equimolar aldehyde:precursor), solvent selection (ethanol or methanol), and temperature (60–80°C). Post-synthesis purification via column chromatography ensures product purity . For structural analogs, cyclocondensation of nitrilimines with dihydroisoquinolines has also been employed, requiring anhydrous conditions and inert atmospheres .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for structural validation, with parameters such as orthorhombic symmetry (space group P222) and unit cell dimensions (a = 9.0281 Å, b = 12.6034 Å, c = 14.6444 Å) providing crystallographic confirmation . Complementary techniques include H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular ion verification.
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Standard protocols involve in vitro cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines (e.g., HepG2, MCF-7) at concentrations ranging from 1–100 µM. Antioxidant activity can be assessed via DPPH radical scavenging, while antimicrobial screening follows CLSI guidelines using Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria . Dose-response curves and IC calculations are essential for potency evaluation.
Advanced Research Questions
Q. How to design in vivo studies to evaluate the antitumor potential of this compound?
- Methodological Answer : Use female BALB/c mice (6–8 weeks, 25 ± 3 g) implanted with tumor xenografts. Administer the compound intraperitoneally (10–50 mg/kg) for 21 days, monitoring tumor volume and body weight. Histopathological analysis of liver/kidney tissues assesses toxicity. Ethical approval (e.g., CU-IACUC protocol CU/I/F/54/19) and compliance with ARRIVE guidelines are mandatory .
Q. What computational strategies resolve contradictions between structural data and observed bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., DNA topoisomerase II, EGFR) identifies binding affinities and interactions (e.g., hydrogen bonds, π-π stacking). Density Functional Theory (DFT) calculations (B3LYP/6-311G**) correlate electronic properties (HOMO-LUMO gaps) with reactivity. For discrepancies, molecular dynamics simulations (100 ns) evaluate ligand-protein stability in physiological conditions .
Q. How to establish structure-activity relationships (SARs) for triazolo-isoquinoline derivatives?
- Methodological Answer : Synthesize analogs with substitutions at positions 3, 5, and 8 (e.g., methoxy, halogen, aryl groups). Compare bioactivity data (IC, MIC) across analogs to identify critical substituents. For example, 8,9-dimethoxy substitutions enhance cytotoxicity, while chloro groups improve metabolic stability . QSAR models (e.g., CoMFA) further quantify substituent contributions.
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?
- Methodological Answer : Nonlinear regression (GraphPad Prism) fits dose-response curves to calculate IC/EC values with 95% confidence intervals. One-way ANOVA with Tukey’s post-hoc test compares means across treatment groups. For high-throughput data, principal component analysis (PCA) reduces dimensionality and identifies key activity drivers .
Q. How to address low solubility during in vivo administration of 9-Chloro-triazolo-isoquinoline?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
